Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate
Description
Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with dimethyl and sulfone (dioxido) groups. The structure is further functionalized by an amino-linked ethyl 4-oxobutanoate ester chain.
Properties
IUPAC Name |
ethyl 4-[(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-4-22-14(19)8-7-13(18)15-10-5-6-11-12(9-10)17(3)23(20,21)16(11)2/h5-6,9H,4,7-8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDUELYSWJEMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 4-[(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)amino]-4-oxobutanoate. Its molecular formula is , and it has a molecular weight of 341.38 g/mol. The structure features a thiadiazole ring that is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiadiazole Ring : Cyclization of suitable precursors.
- Esterification : Attachment of the ethyl group using ethanol and acid catalysts.
- Acylation : Formation of the oxobutanoate moiety through acylation reactions.
These synthetic routes allow for the production of the compound in a laboratory setting for further evaluation.
The biological activity of this compound is linked to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes critical for cellular functions.
- DNA/RNA Interaction : The compound has the potential to intercalate into nucleic acids, affecting replication and transcription.
- Signaling Pathways Modulation : It can influence cellular signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research indicates that derivatives of thiadiazoles have shown promising anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. For instance:
- Inhibition of IMPDH : This enzyme is crucial for guanosine nucleotide synthesis in cancer cells. Compounds similar to this compound have been reported to exhibit micromolar inhibition against IMPDH .
Antimicrobial Activity
Compounds containing the thiadiazole moiety have demonstrated significant antimicrobial properties:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 21 |
| B. mycoides | 23 |
| C. albicans | 22 |
These results indicate that similar compounds can effectively reduce microbial growth .
Case Studies
A study involving various thiadiazole derivatives highlighted their ability to induce apoptosis in cancer cells. The MTS assay demonstrated that these compounds significantly reduced cell viability in tumor cell lines when treated with concentrations ranging from 6.25 to 400 μM .
In another investigation focusing on cell cycle analysis, treatment with these derivatives led to an increase in apoptotic cells and alterations in cell cycle distribution after prolonged exposure .
Scientific Research Applications
The compound Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, material science, and environmental science.
Anticancer Activity
This compound has been investigated for its anticancer properties. Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer cell survival.
Antimicrobial Properties
Studies have shown that compounds containing the benzo[c][1,2,5]thiadiazole moiety possess significant antimicrobial activity. This compound has been tested against various bacterial and fungal strains. The compound disrupts microbial cell membranes and inhibits essential metabolic processes .
Drug Delivery Systems
The unique chemical structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and targeted delivery of drugs in cancer therapy .
Polymer Chemistry
This compound can serve as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers derived from such compounds exhibit improved resistance to environmental degradation .
Sensor Development
This compound can be utilized in the development of chemical sensors. Its ability to interact with various analytes makes it suitable for detecting hazardous substances in environmental monitoring applications .
Bioremediation
The compound's chemical properties suggest potential use in bioremediation processes. Its derivatives can facilitate the degradation of pollutants in contaminated environments. Studies have indicated that compounds with similar structures can enhance microbial degradation pathways for organic pollutants .
Photocatalysis
Research indicates that this compound may function as a photocatalyst under UV light. This application is significant for the degradation of organic pollutants and could provide an environmentally friendly method for waste treatment .
Comparison with Similar Compounds
Key Observations :
- Ester Functionality : All three compounds feature ester groups, which may improve membrane permeability but could also confer susceptibility to hydrolysis in vivo.
- Amino Linkers: The amino linkage in the target compound and THIO may facilitate hydrogen bonding with enzymes or receptors, a critical factor in pharmacological activity.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via condensation reactions between activated benzo[c][1,2,5]thiadiazole derivatives and ethyl 4-amino-4-oxobutanoate intermediates. Key steps include refluxing in ethanol or DMF with catalysts (e.g., sodium ethoxide) and optimizing stoichiometry. Evidence from analogous syntheses suggests yields improve with controlled temperature (70–80°C) and inert atmospheres to minimize side reactions .
- Yield Optimization : Use high-purity reagents, slow addition of electrophiles, and recrystallization from ethanol/DMF mixtures to enhance purity and yield (e.g., 64–74% yields reported for related compounds) .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Structural Confirmation :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .
- ¹H/¹³C-NMR : Confirm substituent integration (e.g., methyl groups at δ 2.5–3.0 ppm, ester protons at δ 4.1–4.3 ppm) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound, particularly its interaction with enzymatic targets?
- Methodology : Use software like AutoDock Vina to model interactions between the compound’s benzo[c]thiadiazole core and target proteins (e.g., bacterial enzymes or kinase domains). Key parameters include binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with active-site residues (e.g., Asp/Glu) .
- Validation : Compare docking poses with crystallographic data from analogous inhibitors (e.g., thiazole-triazole hybrids in ) .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Root Cause Analysis : Discrepancies in NMR shifts (e.g., δ 4-oxobutanoate protons) may arise from solvent polarity (DMSO vs. CDCl₃) or residual water. Re-run spectra under standardized conditions and use deuterated solvents .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm regiochemistry .
Q. How does the electronic nature of substituents on the benzo[c]thiadiazole ring influence the compound’s reactivity and bioactivity?
- SAR Studies : Electron-withdrawing groups (e.g., -SO₂, -NO₂) enhance electrophilicity, improving nucleophilic substitution yields. Conversely, electron-donating groups (e.g., -OCH₃) may reduce antibacterial efficacy but improve solubility .
- Experimental Design : Synthesize derivatives with systematic substituent variations and test against model organisms (e.g., Mycobacterium tuberculosis H37Rv) to correlate structure with MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
